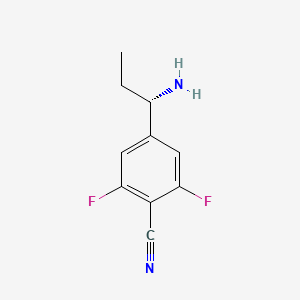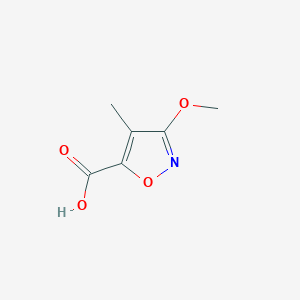
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an aminopropyl group attached to a difluorobenzenecarbonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile.
Amination: The introduction of the aminopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-difluorobenzonitrile with (S)-1-aminopropane under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the difluorobenzenecarbonitrile core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1S)-1-Aminopropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dibromobenzenecarbonitrile: Similar structure but with bromine atoms instead of fluorine.
4-((1S)-1-Aminopropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.
Eigenschaften
Molekularformel |
C10H10F2N2 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
4-[(1S)-1-aminopropyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H10F2N2/c1-2-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,10H,2,14H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
IYHJZKWTLIKANX-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)








![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B13051472.png)
![(3R)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13051489.png)

